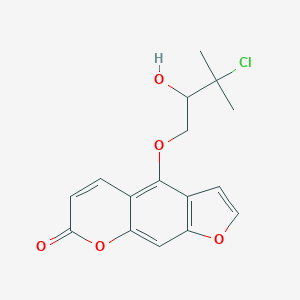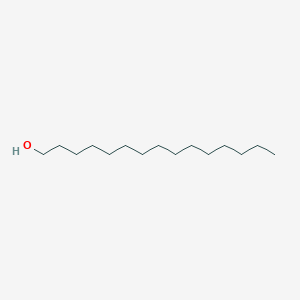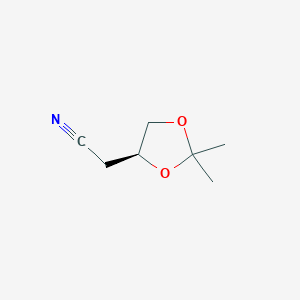
4-Butoxy-2,3-difluorophenol
Vue d'ensemble
Description
4-Butoxy-2,3-difluorophenol is a chemical compound with the molecular formula C10H12F2O2 . It is also known as (4-Butoxy-2,3-difluorophenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of 4-Butoxy-2,3-difluorophenol consists of 10 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
4-Butoxy-2,3-difluorophenol has a molecular weight of 202.19800 . It has a density of 1.19g/cm3 and a boiling point of 268.9ºC at 760 mmHg . The flash point is 130.1ºC .Applications De Recherche Scientifique
Fluorinated Building Blocks for Material Science
Fluorinated compounds play a crucial role in material science. Researchers use 4-Butoxy-2,3-difluorophenol as a precursor to synthesize other fluorinated molecules. These compounds find applications in electronic materials, liquid crystal (LC) materials, and organic light-emitting diode (OLED) materials .
Pharmacokinetics and Drug Design
While not directly used as a drug, understanding the pharmacokinetic properties of 4-Butoxy-2,3-difluorophenol can aid drug design. Its lipophilicity, solubility, and interactions with metabolic enzymes (such as CYP2D6) impact its suitability as a drug candidate .
Safety Signal Word: Warning
In safety applications, 4-Butoxy-2,3-difluorophenol is classified with a warning signal word. Researchers must handle it with care, following precautionary statements to ensure safety during experiments .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 4-Butoxy-2,3-difluorophenol may act as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They participate in transmetalation, a process where organic groups are transferred from boron to a transition metal .
Biochemical Pathways
Its role in the suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
It is known to have high gastrointestinal absorption . It is an inhibitor of CYP1A2 and CYP2D6, enzymes involved in drug metabolism .
Result of Action
As a component in Suzuki–Miyaura coupling, it contributes to the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
In the context of suzuki–miyaura coupling, the reaction conditions are known to be exceptionally mild and tolerant to various functional groups .
Propriétés
IUPAC Name |
4-butoxy-2,3-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5,13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFTTYLLNVHBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598113 | |
| Record name | 4-Butoxy-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-2,3-difluorophenol | |
CAS RN |
136239-68-4 | |
| Record name | 4-Butoxy-2,3-difluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136239-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxy-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)





